molecular formula C9H10FNO4S B13346995 5-(Acetylamino)-2-methoxybenzenesulfonyl fluoride CAS No. 781-88-4

5-(Acetylamino)-2-methoxybenzenesulfonyl fluoride

Cat. No.: B13346995
CAS No.: 781-88-4
M. Wt: 247.25 g/mol
InChI Key: XFVROKNKBOFKJS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Acetamido-2-methoxybenzene-1-sulfonyl fluoride is a chemical compound known for its unique structural properties and reactivity. It is an aromatic sulfonyl fluoride derivative, which makes it a valuable intermediate in organic synthesis and various industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Acetamido-2-methoxybenzene-1-sulfonyl fluoride typically involves the reaction of 5-acetamido-2-methoxybenzene-1-sulfonyl chloride with a fluoride source. The reaction is usually carried out under mild conditions to ensure high yield and purity. Common reagents used in this synthesis include potassium fluoride (KF) or cesium fluoride (CsF) in an aprotic solvent like dimethylformamide (DMF) or acetonitrile (MeCN).

Industrial Production Methods

Industrial production of 5-Acetamido-2-methoxybenzene-1-sulfonyl fluoride follows similar synthetic routes but on a larger scale. The process involves careful control of reaction parameters such as temperature, pressure, and reagent concentrations to optimize yield and minimize by-products. The product is then purified using techniques like recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-Acetamido-2-methoxybenzene-1-sulfonyl fluoride undergoes various chemical reactions, including:

    Nucleophilic substitution: The sulfonyl fluoride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide derivatives.

    Hydrolysis: In the presence of water or aqueous base, it can hydrolyze to form the corresponding sulfonic acid.

    Reduction: The compound can be reduced to the corresponding sulfonamide using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Nucleophilic substitution: Reagents like amines or thiols in an aprotic solvent.

    Hydrolysis: Aqueous base such as sodium hydroxide (NaOH) or potassium hydroxide (KOH).

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Major Products Formed

    Sulfonamide derivatives: Formed through nucleophilic substitution.

    Sulfonic acid: Formed through hydrolysis.

    Reduced sulfonamide: Formed through reduction.

Scientific Research Applications

5-Acetamido-2-methoxybenzene-1-sulfonyl fluoride has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Employed in the study of enzyme inhibition, particularly sulfonamide-based inhibitors.

    Medicine: Investigated for its potential use in drug development, especially in designing inhibitors for specific enzymes.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Acetamido-2-methoxybenzene-1-sulfonyl fluoride involves its reactivity towards nucleophiles. The sulfonyl fluoride group is highly electrophilic, making it susceptible to attack by nucleophiles such as amines or thiols. This reactivity is exploited in enzyme inhibition studies, where the compound can form covalent bonds with active site residues, thereby inhibiting enzyme activity.

Comparison with Similar Compounds

Similar Compounds

  • 5-Acetamido-2-methoxybenzene-1-sulfonyl chloride
  • 5-Acetamido-2-methoxybenzene-1-sulfonic acid
  • 5-Acetamido-2-methoxybenzene-1-sulfonamide

Uniqueness

5-Acetamido-2-methoxybenzene-1-sulfonyl fluoride is unique due to its sulfonyl fluoride group, which imparts distinct reactivity compared to its sulfonyl chloride or sulfonamide counterparts. This makes it particularly valuable in applications requiring selective reactivity towards nucleophiles.

Properties

CAS No.

781-88-4

Molecular Formula

C9H10FNO4S

Molecular Weight

247.25 g/mol

IUPAC Name

5-acetamido-2-methoxybenzenesulfonyl fluoride

InChI

InChI=1S/C9H10FNO4S/c1-6(12)11-7-3-4-8(15-2)9(5-7)16(10,13)14/h3-5H,1-2H3,(H,11,12)

InChI Key

XFVROKNKBOFKJS-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC(=C(C=C1)OC)S(=O)(=O)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.